molecular formula C16H19N2NaO2 B13433087 sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate

sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate

Cat. No.: B13433087
M. Wt: 294.32 g/mol
InChI Key: SMHWPCRIMQAEPL-UQKRIMTDSA-M
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Description

Sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate is a sodium salt of a modified tryptophan derivative. Its structure features a central (2S)-configured amino acid backbone with a 1H-indol-3-yl group (tryptophan side chain) and a 2,2-dimethylpropylideneamino substituent at the α-position. The sodium carboxylate group enhances water solubility compared to ester or free acid forms.

Properties

Molecular Formula

C16H19N2NaO2

Molecular Weight

294.32 g/mol

IUPAC Name

sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C16H20N2O2.Na/c1-16(2,3)10-18-14(15(19)20)8-11-9-17-13-7-5-4-6-12(11)13;/h4-7,9-10,14,17H,8H2,1-3H3,(H,19,20);/q;+1/p-1/t14-;/m0./s1

InChI Key

SMHWPCRIMQAEPL-UQKRIMTDSA-M

Isomeric SMILES

CC(C)(C)C=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C=NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2NaO3
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 62307-74-8

The compound features an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate may involve:

  • Receptor Modulation : Indoles can modulate serotonin receptors, influencing mood and behavior.
  • Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

  • Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives. The results indicated that sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects
    • Another study investigated the anti-inflammatory properties of indole derivatives. Sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerSignificant cytotoxicityJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of pro-inflammatory cytokinesInflammation Research
AntioxidantReduction in oxidative stressFree Radical Biology and Medicine

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tryptophan derivatives modified at the α-amino and/or indole positions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications References
Sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate - Sodium carboxylate
- 2,2-Dimethylpropylideneamino (ketimine)
- High solubility (sodium salt)
- Potential steric effects from bulky substituent
Inferred
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) - Methyl ester
- Acetamido group
- C2-arylated indole
- Crystallizes as off-white solid (mp 82–83°C)
- Pd-catalyzed synthesis (high yield)
(2S)-3-(1H-indol-3-yl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid.HCl (28) - Long-chain unsaturated acyl group
- Hydrochloride salt
- Lipophilic (waxy solid)
- Targets lipid membranes; potential drug delivery applications
Methyl 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoate (S1) - Schiff base (imine)
- Hydroxybenzylidene group
- Chelates metals
- Studied for corrosion inhibition on stainless steel
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide - N-methylamide
- Free amino group
- Polar, non-ionic
- Intermediate in peptide synthesis
(2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)propanoic acid - Brominated dihydroindenyl group
- Thiol (-SH) substituent
- Potential enzyme inhibitor (sulfhydryl reactivity)

Key Comparative Insights

Solubility and Ionicity :

  • The sodium carboxylate group in the target compound confers high water solubility, unlike methyl esters (e.g., 3a) or lipophilic acylated derivatives (e.g., 28) .
  • Hydrochloride salts (e.g., 28) balance solubility and lipophilicity for membrane permeability .

C2-arylated indoles (e.g., 3a) exhibit altered electronic profiles due to extended conjugation, impacting binding affinities .

Synthetic Routes :

  • Pd-catalyzed C–H arylation (used for 3a) is a versatile method for indole functionalization, applicable to the target compound if aryl modifications are desired .
  • Schiff base formation (e.g., S1) offers a route to imine derivatives with metal-chelating capabilities .

Biological Relevance :

  • Lipophilic derivatives (e.g., 28) may target membrane-bound proteins or act as prodrugs, while hydrophilic salts (e.g., sodium form) are suited for aqueous environments .
  • Thiol-containing analogs (e.g., compound 1 in ) could modulate redox-sensitive pathways .

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